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molecular formula C10H6F3NO B1297518 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile CAS No. 27328-86-5

3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No. B1297518
M. Wt: 213.16 g/mol
InChI Key: GEPORLBYZLQDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057352

Procedure details

To a suspension of 7.6 g of sodium hydride (60% dispersion in oil) in 200 mL of tetrahydrofuran under a nitrogen atmosphere was added dropwise at room temperature a solution consisting of 7.8 g of acetonitrile and 38.8 g of methyl 3-(trifluoromethyl)benzoate in 50 mL of tetrahydrofuran. Following addition, the suspension was stirred 1 h at ambient temperature, refluxed about 5 h, and then cooled to room temperature. Isopropyl alcohol (20 mL) was added dropwise at room temperature. After stirring about 15 min, the solvent was removed in vacuo, and about 200 mL of water was added to the residue. The aqueous suspension was washed with 3×50 mL diethyl ether and then acidified with concentrated hydrochloric acid to form a solid. The solid was isolated by filtration, washed 2×100 mL with water and then dissolved in methylene chloride. The organic solution was dried (MgSO4), filtered and concentrated to give 30.0 g of the title compound of Step A as a white solid melting at 51-55° C. 1H NMR (CDCl3): δ 8.1-8.2 (m,2H), 7.95 (d,1H), 7.7 (m,1H), 4.15 (s,2H); IR (mineral oil) 1704.1 cm-1.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](#[N:5])[CH3:4].[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11](OC)=[O:12].C(O)(C)C>O1CCCC1>[O:12]=[C:11]([C:10]1[CH:15]=[CH:16][CH:17]=[C:8]([C:7]([F:6])([F:18])[F:19])[CH:9]=1)[CH2:4][C:3]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
38.8 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)OC)C=CC1)(F)F
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature a solution
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed about 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring about 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo, and about 200 mL of water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The aqueous suspension was washed with 3×50 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
to form a solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed 2×100 mL with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC#N)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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